molecular formula C7H12O3 B13242925 5,8-Dioxaspiro[3.4]octan-6-ylmethanol CAS No. 19837-63-9

5,8-Dioxaspiro[3.4]octan-6-ylmethanol

Cat. No.: B13242925
CAS No.: 19837-63-9
M. Wt: 144.17 g/mol
InChI Key: ZEPWVYWPLDSCKA-UHFFFAOYSA-N
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Description

5,8-Dioxaspiro[3.4]octan-6-ylmethanol is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It features a spirocyclic structure with two oxygen atoms forming a dioxaspiro ring, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol typically involves the reaction of appropriate diols with formaldehyde under acidic conditions to form the spirocyclic ring . The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Common solvents include methanol or ethanol.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5,8-Dioxaspiro[3.4]octan-6-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

5,8-Dioxaspiro[3.4]octan-6-ylmethanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,8-Dioxaspiro[3.4]octan-6-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the spirocyclic structure allow it to participate in various chemical reactions, potentially affecting biological systems . detailed studies on its exact mechanism of action are limited.

Properties

CAS No.

19837-63-9

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

5,8-dioxaspiro[3.4]octan-7-ylmethanol

InChI

InChI=1S/C7H12O3/c8-4-6-5-9-7(10-6)2-1-3-7/h6,8H,1-5H2

InChI Key

ZEPWVYWPLDSCKA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)OCC(O2)CO

Origin of Product

United States

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